![molecular formula C11H13ClO3 B1453411 2-(4-Methoxyphenoxy)butanoyl chloride CAS No. 679837-25-3](/img/structure/B1453411.png)
2-(4-Methoxyphenoxy)butanoyl chloride
Overview
Description
Scientific Research Applications
Chemical Modification and Polymer Preparation
2-(4-Methoxyphenoxy)butanoyl chloride is a versatile chemical reagent used in a variety of scientific research applications, particularly in organic synthesis and polymer chemistry. This compound is often utilized as an intermediate for the synthesis of complex molecules and polymers due to its reactive acyl chloride group, which can easily participate in Friedel-Crafts acylation reactions and other coupling processes.
One notable application involves the selective modification of phenolic compounds. For instance, it has been used in the selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by selective acylation. This process highlights its utility in synthesizing ortho-acylated catechols, which serve as crucial building blocks in supramolecular chemistry, natural product synthesis, and the development of flavors, fragrances, and pesticides (Adogla et al., 2012).
Synthesis of Aromatic Compounds
Additionally, 2-(4-Methoxyphenoxy)butanoyl chloride has been employed in the preparation of aromatic compounds, demonstrating its role in Ullman ether formation and Ullman coupling reactions. This showcases its importance in the synthesis of aryl ethers and halides, which are crucial intermediates in organic synthesis and pharmaceutical research (Buck & Song, 2005).
Material Science and Polymer Chemistry
In material science and polymer chemistry, 2-(4-Methoxyphenoxy)butanoyl chloride has contributed to the development of sustainable polymers. Research into vanillin-derived diols, for example, incorporates this compound for the synthesis of polyesters and polyurethanes, underscoring its role in creating biobased and environmentally friendly materials. These polymers have applications in various industries, including packaging, textiles, and biomedical engineering, due to their desirable thermal properties and biodegradability (Zhao et al., 2020).
Advanced Organic Synthesis Techniques
Moreover, advanced organic synthesis techniques leverage 2-(4-Methoxyphenoxy)butanoyl chloride for the construction of complex molecular architectures. This includes its use in reactions aimed at synthesizing molecules with potential biological activity, such as anticancer drugs. The ability to form specific adducts with metal ions further illustrates its utility in inorganic chemistry and the design of metal-organic frameworks (MOFs) and catalysts (Bonacorso et al., 2003).
properties
IUPAC Name |
2-(4-methoxyphenoxy)butanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-10(11(12)13)15-9-6-4-8(14-2)5-7-9/h4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUSJESQIJZTQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675491 | |
Record name | 2-(4-Methoxyphenoxy)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)butanoyl chloride | |
CAS RN |
679837-25-3 | |
Record name | 2-(4-Methoxyphenoxy)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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